molecular formula C14H15N3O2 B12904266 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one CAS No. 89868-11-1

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B12904266
CAS No.: 89868-11-1
M. Wt: 257.29 g/mol
InChI Key: YKBJGAFCDDLCQZ-UHFFFAOYSA-N
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Description

4-Morpholino-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a morpholine group at the 4-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Morpholino-6-phenylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholino-6-phenylpyridazine: Lacks the ketone group at the 3-position.

    6-Phenylpyridazin-3(2H)-one: Lacks the morpholine group at the 4-position.

    4-Morpholino-3(2H)-pyridazinone: Lacks the phenyl group at the 6-position.

Uniqueness

4-Morpholino-6-phenylpyridazin-3(2H)-one is unique due to the combination of the morpholine and phenyl groups on the pyridazine ring, which can influence its chemical reactivity and biological activity. This combination may confer specific properties that are not present in similar compounds, making it a valuable target for research and development.

Properties

CAS No.

89868-11-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-morpholin-4-yl-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C14H15N3O2/c18-14-13(17-6-8-19-9-7-17)10-12(15-16-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)

InChI Key

YKBJGAFCDDLCQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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